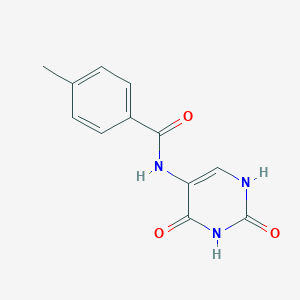
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as FOBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FOBA is a benzoxazinone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it has been proposed that 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate interacts with cellular targets, including metal ions and proteins, leading to the inhibition of cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective compound for scientific research. Additionally, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to exhibit good stability in various biological environments, making it a promising candidate for in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its high selectivity and sensitivity towards copper ions, making it a valuable tool for the detection of copper ions in biological samples. Additionally, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exhibits low toxicity towards normal cells, making it a safe and effective compound for in vitro and in vivo studies.
One of the limitations of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate and its potential applications in various areas of scientific research.
Orientations Futures
For research on 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate include the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been synthesized using different methods and has been studied for its potential applications as a fluorescent probe for the detection of metal ions and as an anticancer agent. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exhibits low toxicity towards normal cells and has good stability in various biological environments, making it a promising candidate for in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate and its potential applications in various areas of scientific research.
Méthodes De Synthèse
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been synthesized using different methods, including the reaction of 2-aminophenol with 4-fluorobenzoyl chloride, followed by the reaction with acetic anhydride. Another method involves the reaction of 2-hydroxybenzamide with 4-fluorobenzoyl chloride in the presence of triethylamine, followed by the reaction with acetic anhydride. The synthesis of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate using these methods has been reported in the literature.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its potential applications in various areas of scientific research. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the detection of copper ions in biological samples.
Another area of research is the use of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a potential anticancer agent. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis. Additionally, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Propriétés
Nom du produit |
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate |
|---|---|
Formule moléculaire |
C16H10FNO4 |
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C16H10FNO4/c1-9(19)21-12-6-7-14-13(8-12)16(20)22-15(18-14)10-2-4-11(17)5-3-10/h2-8H,1H3 |
Clé InChI |
DHNPCUGWHLZFCP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)

![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)